molecular formula C8H7F3O2 B1322516 3-Methoxy-5-(trifluoromethyl)phenol CAS No. 349-56-4

3-Methoxy-5-(trifluoromethyl)phenol

Cat. No.: B1322516
CAS No.: 349-56-4
M. Wt: 192.13 g/mol
InChI Key: DFOFNISQFZKBEY-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenol ring

Biochemical Analysis

Biochemical Properties

3-Methoxy-5-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context. These interactions can lead to changes in the metabolic pathways and the overall biochemical environment within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a critical role in cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, this compound has been found to inhibit certain enzymes involved in oxidative stress responses, thereby modulating the cell’s ability to cope with oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing metabolic processes or protecting against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and the levels of various metabolites within the cell. For example, the compound can influence the production of reactive oxygen species, which are important signaling molecules but can also cause cellular damage if not properly regulated .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, it has been observed that this compound can accumulate in the mitochondria, where it may exert its effects on cellular metabolism and energy production .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and processing. This localization can influence the compound’s ability to modulate cellular functions and biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-5-(trifluoromethyl)phenol can be synthesized through several methods. One common approach involves the reaction of methanol with 3-fluoro-5-(trifluoromethyl)phenol. This reaction typically requires the presence of a catalyst such as dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer and silver trifluoromethanesulfonate, and is carried out at 120°C for 12 hours under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions often require catalysts like palladium or rhodium complexes and may involve reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

3-Methoxy-5-(trifluoromethyl)phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenol: Similar structure but lacks the methoxy group.

    3-Methoxyphenol: Similar structure but lacks the trifluoromethyl group.

    4-(Trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

3-Methoxy-5-(trifluoromethyl)phenol is unique due to the presence of both methoxy and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

3-methoxy-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOFNISQFZKBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626599
Record name 3-Methoxy-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-56-4
Record name 3-Methoxy-5-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methoxy-5-(trifluoromethyl)aniline. (5 g) was suspended in 20% HCl (200 mL), stirred for 30 min, cooled to 0-5° C. and diazotized with NaNO2 (2.17 g) added in small portions. The mixture was stirred for 30 min at that temperature and added dropwise to boiling water (200 mL). The mixture was refluxed for 15 min, allowed to cool to room temperature and extracted with AcOEt, dried (MgSO4), filtered and evaporated. The residue was then purified by column chromatography (silica gel; eluent: hexane and AcOEt) to give 3-methoxy-5-(trifluoromethyl)phenol (3.6 g)
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 9.73 g of 3-amino-5-methoxy-1-trifluoromethylbenzene in 400 ml of 2N HCl is cooled to 10° C., and a solution of 3.80 g of sodium nitrite in 20 ml of water is added in the course of 10 minutes. The mixture is left stirring for 30 minutes at 10° C., and a solution of 800 ml of concentrated H2SO4 in 800 ml of water is added while the temperature is maintained below 20° C. The mixture is then heated to 95° C. for 2 hours and left overnight at r.t. 1000 g of ice are added to the reaction medium, the mixture is extracted with ether, the organic phase is washed with saturated sodium chloride solution and dried over sodium sulphate and the solvent is evaporated off under vacuum. 9.8 g of 3-hydroxy-5-methoxy-1-trifluoromethylbenzene, m.p.≈75° C. (according to J. Chem. Soc., 1951, 2013) are obtained.
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9.73 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using 1,3-bis(trimethylsilyloxy)buta-1,3-dienes as starting materials for the synthesis of 3-methoxy-5-(trifluoromethyl)phenol?

A1: The research highlights that 1,3-bis(trimethylsilyloxy)buta-1,3-dienes offer excellent regioselectivity in the synthesis of this compound when reacted with 1,1-bis(methoxy)trifluoromethyl-1-en-3-ones. [] This means the reaction predominantly favors the formation of the desired phenol isomer, simplifying purification and improving overall yield. Additionally, the research demonstrates the versatility of this approach by showcasing how different Lewis acid catalysts like TiCl4 and Me3SiOTf can influence the reaction pathway, leading to the formation of various trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones alongside the target phenol. [] This control over product distribution is valuable for synthetic chemists exploring a range of trifluoromethylated compounds.

Q2: How does the substituent at the C-4 position of the 1,3-bis(trimethylsilyloxy)-1,3-butadiene influence the reaction outcome?

A2: The presence or absence of a substituent at the C-4 position of the 1,3-bis(trimethylsilyloxy)-1,3-butadiene plays a crucial role in determining the final product when reacted with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one in the presence of Me3SiOTf. [] When the C-4 position is unsubstituted (R1 = H), the reaction yields trifluoromethyl-substituted pyran-4-ones. Conversely, when a substituent is present at the C-4 position (R1 ≠ H), the reaction favors the formation of trifluoromethylated cyclohexenones. This difference in reactivity highlights the importance of substituent effects in directing the reaction pathway towards specific cyclic structures.

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